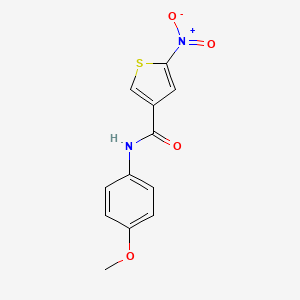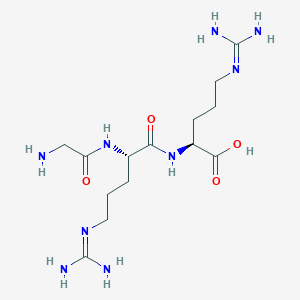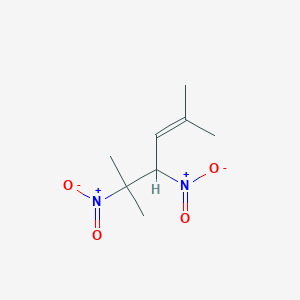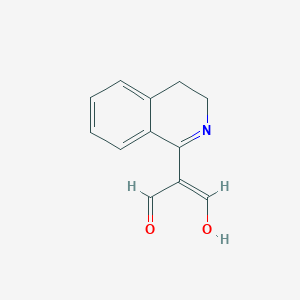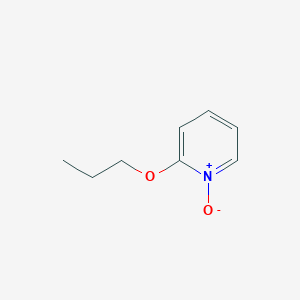
1-Oxo-2-propoxy-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-2-propoxy-1lambda~5~-pyridine is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of an oxo group (C=O) at the first position and a propoxy group (C3H7O) at the second position of the pyridine ring.
Vorbereitungsmethoden
The synthesis of 1-Oxo-2-propoxy-1lambda~5~-pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-bromopyridine with propanol in the presence of a base, followed by oxidation to introduce the oxo group. Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
1-Oxo-2-propoxy-1lambda~5~-pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Oxo-2-propoxy-1lambda~5~-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Oxo-2-propoxy-1lambda~5~-pyridine involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. The propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Oxo-2-propoxy-1lambda~5~-pyridine can be compared with other similar compounds, such as:
2-Oxo-1lambda~5~-pyridine: Lacks the propoxy group, resulting in different chemical and biological properties.
1-Oxo-2-methoxy-1lambda~5~-pyridine: Contains a methoxy group instead of a propoxy group, affecting its reactivity and applications.
1-Oxo-2-ethoxy-1lambda~5~-pyridine: Contains an ethoxy group, which influences its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
147044-38-0 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-oxido-2-propoxypyridin-1-ium |
InChI |
InChI=1S/C8H11NO2/c1-2-7-11-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
LVFLYHUGTRUHKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC=[N+]1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
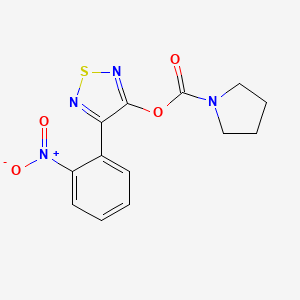
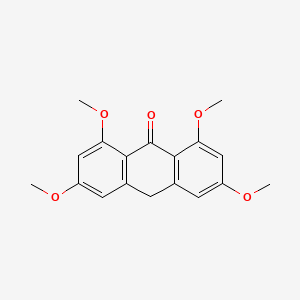
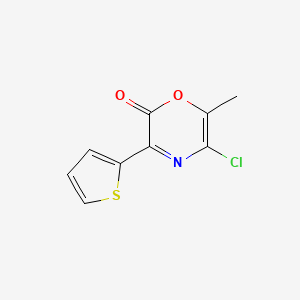

![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
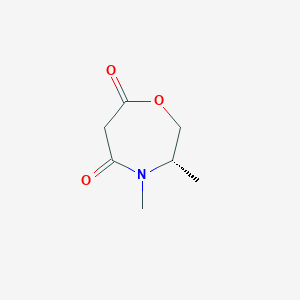
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
